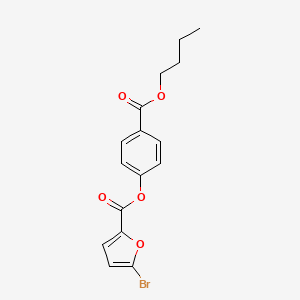
4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate is an organic compound that features a furan ring substituted with a bromine atom and a phenyl group bearing a butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate typically involves the following steps:
Bromination of Furan-2-carboxylate: The initial step involves the bromination of furan-2-carboxylate using reagents like lithium bromide (LiBr) and potassium persulfate (K2S2O8) to yield 5-bromofuran-2-carboxylate.
Esterification: The brominated intermediate is then subjected to esterification with 4-(Butoxycarbonyl)phenol under suitable conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted furan derivatives can be obtained.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
4-Bromofuran-2-carboxylic acid methyl ester: Shares the furan ring and bromine substitution but lacks the phenyl and butoxycarbonyl groups.
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar furan structure with a different substituent on the phenyl ring.
Uniqueness: 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate is unique due to the presence of both the butoxycarbonyl group and the bromine atom, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
5609-61-0 |
|---|---|
Molecular Formula |
C16H15BrO5 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
(4-butoxycarbonylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C16H15BrO5/c1-2-3-10-20-15(18)11-4-6-12(7-5-11)21-16(19)13-8-9-14(17)22-13/h4-9H,2-3,10H2,1H3 |
InChI Key |
SWAXRVWTNCRDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


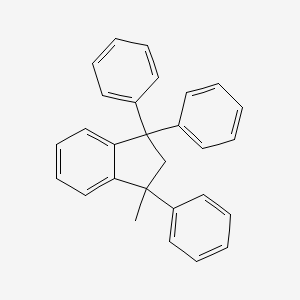
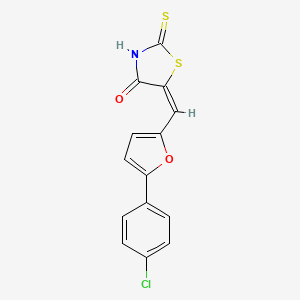
![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
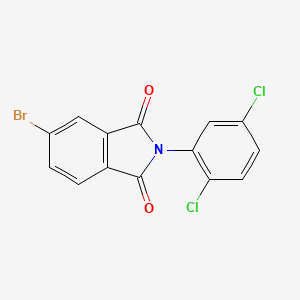
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B11711272.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)
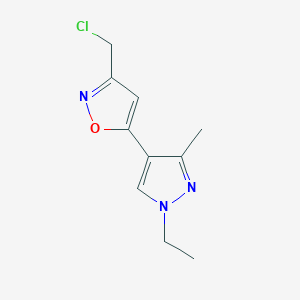
![[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11711295.png)
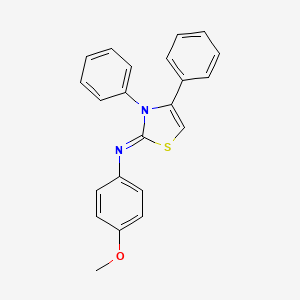
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)
